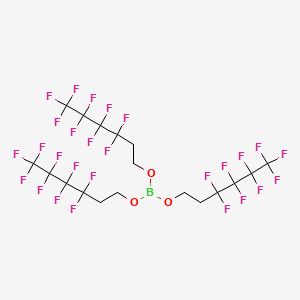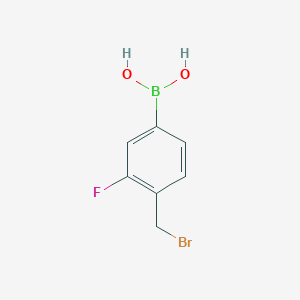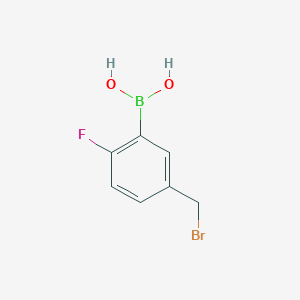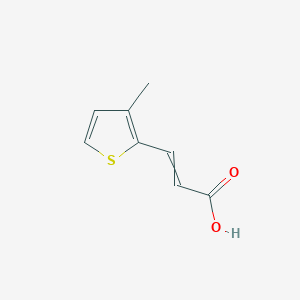![molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
Bis[bis(trifluoromethylsulfonyl)amino]nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[bis(trifluoromethylsulfonyl)amino]nickel is a coordination compound that features nickel as the central metal atom coordinated to two bis(trifluoromethylsulfonyl)amino ligands. This compound is known for its unique properties, including high thermal stability and significant electrochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trifluoromethylsulfonyl)amino]nickel typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)amine. One common method is to react nickel(II) chloride with bis(trifluoromethylsulfonyl)amine in an organic solvent such as acetonitrile under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Bis[bis(trifluoromethylsulfonyl)amino]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligand exchange reactions where the bis(trifluoromethylsulfonyl)amino ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes or metallic nickel.
Substitution: Nickel complexes with different ligands.
科学研究应用
Bis[bis(trifluoromethylsulfonyl)amino]nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, including high-performance batteries and electrochemical devices.
作用机制
The mechanism by which bis[bis(trifluoromethylsulfonyl)amino]nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation and reduction processes, facilitating electron transfer reactions. The bis(trifluoromethylsulfonyl)amino ligands stabilize the nickel center and influence its reactivity. Molecular targets include substrates in catalytic reactions and biological molecules in medicinal applications.
相似化合物的比较
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid.
Nickel bis(trifluoromethanesulfonyl)imide: Similar coordination compound with different ligands.
Nickel triflate: Another nickel coordination compound with triflate ligands.
Uniqueness
Bis[bis(trifluoromethylsulfonyl)amino]nickel is unique due to its high thermal stability and electrochemical properties. The presence of bis(trifluoromethylsulfonyl)amino ligands imparts distinct reactivity and stability compared to other nickel coordination compounds.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSIQAHVPEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2NiO8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)

![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)





![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)




